

Technical Guide to **m-PEG5-Tos**: A Key Linker in Modern Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ***m-PEG5-Tos***

Cat. No.: **B1676789**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information on **m-PEG5-Tos**, including its chemical identity, supplier details, core applications, and relevant experimental protocols. A primary focus is placed on its crucial role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in targeted drug therapy.

Chemical Identity and Supplier Information

m-PEG5-Tos, with the CAS number 62921-76-0, is a monofunctional polyethylene glycol (PEG) derivative. It features a methoxy cap at one end and a tosyl group at the other. The PEG chain enhances aqueous solubility, a critical property for many biological applications. The tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions for conjugation to other molecules.

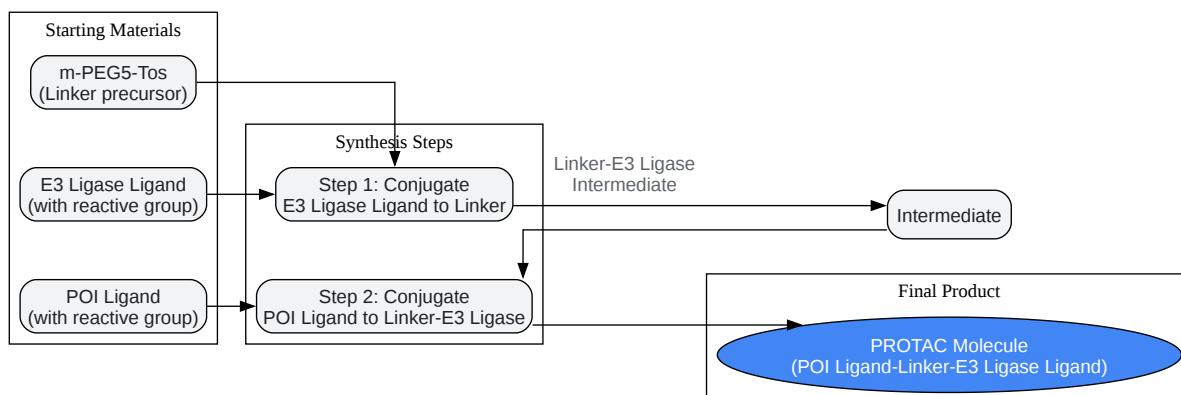
Several chemical suppliers offer **m-PEG5-Tos**. The following table summarizes information for some of these suppliers.

Supplier	Product Number (Example)	Purity (Typical)	Storage Conditions
BroadPharm	BP-20628	>95%	-20°C
MedKoo Biosciences	572601	>98%	-20°C
MedChemExpress	HY-W042501	>98%	-20°C
ChemicalBook	CB73062581	Not specified	Not specified

Physicochemical Properties of **m-PEG5-Tos**

Property	Value
Molecular Formula	C16H26O7S
Molecular Weight	362.44 g/mol
Appearance	White to off-white solid or oil
Solubility	Soluble in water, DMSO, DMF, and chlorinated solvents

Core Application: PROTAC Synthesis


A primary and highly significant application of **m-PEG5-Tos** is in the construction of PROTACs. PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's own protein disposal system, the ubiquitin-proteasome pathway.

A PROTAC molecule consists of three key components:

- A ligand for the protein of interest (POI): This part of the molecule binds to the target protein that needs to be degraded.
- A ligand for an E3 ubiquitin ligase: This component recruits an E3 ligase, an enzyme that marks proteins for degradation.
- A linker: This connects the POI ligand and the E3 ligase ligand.

m-PEG5-Tos is an ideal candidate for the linker component. Its PEG structure provides the necessary spacing and flexibility for the PROTAC to effectively bring the POI and the E3 ligase together. Furthermore, the enhanced solubility imparted by the PEG chain can improve the overall pharmacokinetic properties of the PROTAC molecule.

The following diagram illustrates the general workflow for synthesizing a PROTAC using a PEG-based linker like **m-PEG5-Tos**.

[Click to download full resolution via product page](#)

General workflow for PROTAC synthesis.

Experimental Protocol: General Synthesis of a PROTAC using a PEG Linker

This protocol outlines a generalized two-step approach for synthesizing a PROTAC where **m-PEG5-Tos** can be utilized as the linker. The specific reaction conditions will need to be optimized based on the properties of the POI and E3 ligase ligands.

Materials:

- POI ligand with a nucleophilic group (e.g., -NH₂, -OH, -SH)
- E3 ligase ligand with a suitable functional group
- **m-PEG5-Tos**
- Anhydrous solvents (e.g., DMF, DMSO)
- Base (e.g., triethylamine, diisopropylethylamine)
- Inert atmosphere (e.g., nitrogen or argon)
- Reaction vessel and stirring apparatus
- Purification system (e.g., HPLC, column chromatography)
- Analytical instruments for characterization (e.g., LC-MS, NMR)

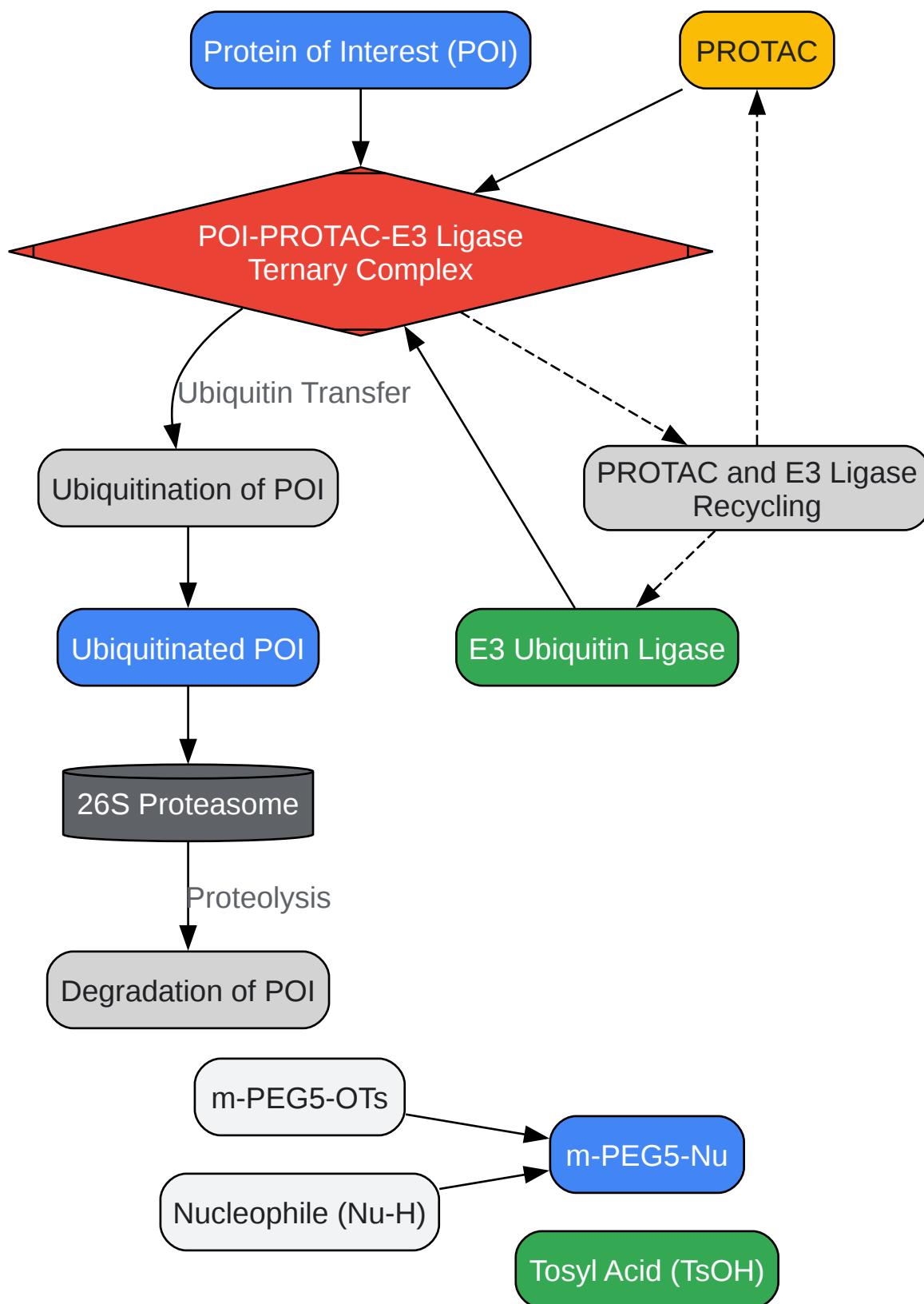
Procedure:

Step 1: Conjugation of the E3 Ligase Ligand to the m-PEG5-Linker

- Dissolve the E3 ligase ligand (containing a nucleophilic group) in an anhydrous solvent under an inert atmosphere.
- Add a suitable base to the reaction mixture.
- Add **m-PEG5-Tos** to the solution. The tosyl group will be displaced by the nucleophile on the E3 ligase ligand.
- Stir the reaction at room temperature or with gentle heating until the reaction is complete, monitoring by LC-MS or TLC.
- Upon completion, quench the reaction and remove the solvent under reduced pressure.
- Purify the resulting E3 ligase-linker conjugate using an appropriate chromatographic method.

- Characterize the purified product by LC-MS and NMR to confirm its identity and purity.

Step 2: Conjugation of the POI Ligand to the E3 Ligase-Linker Intermediate


This step assumes the other end of the PEG linker has been functionalized with a group reactive towards the POI ligand (this may require modification of the initial **m-PEG5-Tos** or the intermediate from Step 1).

- Activate the terminal group of the purified E3 ligase-linker conjugate if necessary (e.g., converting a hydroxyl group to a more reactive species).
- Dissolve the activated E3 ligase-linker conjugate and the POI ligand in a suitable anhydrous solvent under an inert atmosphere.
- Add any necessary coupling reagents or catalysts.
- Stir the reaction at room temperature or with heating, monitoring its progress by LC-MS or TLC.
- Once the reaction is complete, work up the reaction mixture to remove excess reagents.
- Purify the final PROTAC molecule by preparative HPLC or other suitable chromatographic techniques.
- Confirm the structure and purity of the final PROTAC using LC-MS, high-resolution mass spectrometry, and NMR.

Mechanism of Action of PROTACs

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.^{[1][2][3]} This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

The following diagram illustrates the catalytic cycle of a PROTAC.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide to m-PEG5-Tos: A Key Linker in Modern Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676789#m-peg5-tos-cas-number-and-supplier-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com